Cas no 2171716-02-0 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-hydroxyphenyl)carbamoylpropanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-hydroxyphenyl)carbamoylpropanoic acid is a fluorinated Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an Fmoc-protected amine group, a carboxylic acid functionality, and a 3-fluoro-4-hydroxyphenyl side chain, which introduces both fluorine and hydroxyl moieties for targeted modifications. The fluorine substituent enhances stability and influences electronic properties, while the phenolic hydroxyl group offers a reactive handle for further derivatization. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc deprotection conditions. Its well-defined reactivity profile makes it suitable for constructing peptides with tailored physicochemical or biological properties, particularly in medicinal chemistry and materials science research.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-hydroxyphenyl)carbamoylpropanoic acid structure
2171716-02-0 structure
Product name:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-hydroxyphenyl)carbamoylpropanoic acid
CAS No:2171716-02-0
MF:C25H21FN2O6
MW:464.442450284958
CID:6480335
PubChem ID:165576132

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-hydroxyphenyl)carbamoylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-hydroxyphenyl)carbamoylpropanoic acid
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-fluoro-4-hydroxyphenyl)carbamoyl]propanoic acid
    • 2171716-02-0
    • EN300-1538625
    • Inchi: 1S/C25H21FN2O6/c26-20-11-14(9-10-22(20)29)27-24(32)21(12-23(30)31)28-25(33)34-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,29H,12-13H2,(H,27,32)(H,28,33)(H,30,31)
    • InChI Key: KPVQGQPLLOGPFY-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)O

Computed Properties

  • Exact Mass: 464.13836456g/mol
  • Monoisotopic Mass: 464.13836456g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 729
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 125Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-hydroxyphenyl)carbamoylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1538625-2.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-fluoro-4-hydroxyphenyl)carbamoyl]propanoic acid
2171716-02-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1538625-0.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-fluoro-4-hydroxyphenyl)carbamoyl]propanoic acid
2171716-02-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1538625-2500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-fluoro-4-hydroxyphenyl)carbamoyl]propanoic acid
2171716-02-0
2500mg
$6602.0 2023-09-26
Enamine
EN300-1538625-250mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-fluoro-4-hydroxyphenyl)carbamoyl]propanoic acid
2171716-02-0
250mg
$3099.0 2023-09-26
Enamine
EN300-1538625-5.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-fluoro-4-hydroxyphenyl)carbamoyl]propanoic acid
2171716-02-0
5g
$9769.0 2023-06-05
Enamine
EN300-1538625-0.25g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-fluoro-4-hydroxyphenyl)carbamoyl]propanoic acid
2171716-02-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1538625-100mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-fluoro-4-hydroxyphenyl)carbamoyl]propanoic acid
2171716-02-0
100mg
$2963.0 2023-09-26
Enamine
EN300-1538625-1000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-fluoro-4-hydroxyphenyl)carbamoyl]propanoic acid
2171716-02-0
1000mg
$3368.0 2023-09-26
Enamine
EN300-1538625-10000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-fluoro-4-hydroxyphenyl)carbamoyl]propanoic acid
2171716-02-0
10000mg
$14487.0 2023-09-26
Enamine
EN300-1538625-0.05g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-fluoro-4-hydroxyphenyl)carbamoyl]propanoic acid
2171716-02-0
0.05g
$2829.0 2023-06-05

Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-hydroxyphenyl)carbamoylpropanoic acid

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-hydroxyphenyl)carbamoylpropanoic Acid (CAS No. 2171716-02-0): A Comprehensive Overview

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-hydroxyphenyl)carbamoylpropanoic acid (CAS No. 2171716-02-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as FHCPA for brevity, is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorinated aromatic ring. These structural elements contribute to its potential applications in drug development, particularly in the areas of protein modification and therapeutic delivery systems.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal and stability under various reaction conditions. In the context of FHCPA, the Fmoc group plays a crucial role in modulating the reactivity and solubility of the compound, making it an attractive candidate for use in synthetic routes that require precise control over functional groups. Recent studies have highlighted the importance of Fmoc protection in enhancing the stability and bioavailability of therapeutic agents, particularly in the development of prodrugs and targeted drug delivery systems.

The presence of a fluorinated aromatic ring in FHCPA adds another layer of complexity to its structure. Fluorine atoms are known to influence the electronic properties of molecules, often leading to enhanced metabolic stability and improved pharmacokinetic profiles. This feature is particularly valuable in the design of drugs that need to maintain their activity over extended periods or that require specific tissue distribution patterns. Research has shown that fluorinated compounds can exhibit enhanced binding affinities to target proteins, which can be crucial for achieving therapeutic efficacy with reduced side effects.

In terms of its chemical properties, FHCPA is a white crystalline solid with a molecular weight of approximately 455.45 g/mol. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but exhibits limited solubility in water. This solubility profile makes it suitable for use in both organic and aqueous reaction media, depending on the specific application requirements. The compound's stability under various pH conditions has also been studied, with results indicating that it remains stable over a wide pH range, from acidic to basic environments.

The synthesis of FHCPA typically involves multi-step processes that include the protection of amino groups with Fmoc, followed by coupling reactions with fluorinated aromatic compounds. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, reducing both cost and environmental impact. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have been shown to improve yields and reduce side reactions compared to traditional methods.

In terms of biological activity, FHCPA has shown promising results in preliminary studies aimed at evaluating its potential as a therapeutic agent. Research has focused on its ability to modulate protein-protein interactions and inhibit specific enzymes involved in disease pathways. For example, studies have demonstrated that FHCPA can effectively inhibit the activity of certain kinases, which are key targets in cancer therapy. Additionally, its ability to cross cell membranes efficiently makes it a potential candidate for intracellular drug delivery applications.

The safety profile of FHCPA has also been investigated through various toxicological studies. Results indicate that it exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans. Clinical trials are currently underway to evaluate its efficacy and safety in treating specific diseases, including cancer and neurodegenerative disorders.

In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-hydroxyphenyl)carbamoylpropanoic acid (CAS No. 2171716-02-0) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its favorable chemical and biological properties, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to the advancement of drug discovery and development efforts.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd